2-Ethyl-1-(piperazin-1-yl)butan-1-one
Description
Structural Context and Significance within Butanone and Piperazine (B1678402) Chemistry
The piperazine ring is a common scaffold in medicinal chemistry, prized for its ability to be di-substituted at its two nitrogen atoms, allowing for the introduction of diverse functionalities. tandfonline.com This six-membered ring containing two nitrogen atoms at opposite positions often imparts favorable pharmacokinetic properties to drug candidates. nih.gov In the case of 2-Ethyl-1-(piperazin-1-yl)butan-1-one, one nitrogen is acylated by the 2-ethylbutanoyl group, forming a tertiary amide. The second nitrogen remains a secondary amine, providing a site for further chemical modification or for protonation under physiological conditions, which can influence solubility and receptor interactions.
Historical Perspectives in Synthetic Organic Chemistry Relevant to the Compound Class
The synthesis of N-acylpiperazines is a well-established area of organic chemistry. Historically, the acylation of piperazine derivatives has been a fundamental method for creating vast libraries of compounds for biological screening. researchgate.netmdpi.com Standard synthetic routes typically involve the reaction of a piperazine derivative with an activated carboxylic acid, such as an acyl chloride or an anhydride. For this compound, a likely synthetic approach would involve the reaction of piperazine with 2-ethylbutanoyl chloride.
The broader class of piperazine-containing compounds has a rich history in drug discovery, with early research in the mid-20th century identifying their potential for a range of therapeutic applications. who.int Over the decades, piperazine derivatives have been developed as antipsychotics, antidepressants, antihistamines, and anti-infective agents, underscoring the significance of this heterocyclic motif.
Overview of Current Research Trajectories for this compound
Given the absence of direct research on this compound, its potential research trajectories can only be inferred from studies on structurally similar molecules. One such analogue is 2-Methyl-AP-237, which also features a butan-1-one moiety attached to a piperazine ring, albeit with a methyl group at the 2-position of the piperazine and a cinnamyl group on the other nitrogen. who.int 2-Methyl-AP-237 is recognized as a synthetic opioid, suggesting that compounds with this general acylpiperazine structure may have activity at opioid receptors. nih.gov
Therefore, a plausible, yet entirely speculative, research trajectory for this compound could involve its investigation as a modulator of central nervous system targets. However, without experimental data, this remains a hypothesis. Further research would be required to synthesize and characterize the compound and to screen it for biological activity across a range of potential targets.
Due to the lack of specific data for this compound, the creation of detailed, interactive data tables with research findings is not possible.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-9(4-2)10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRHHWSGTTYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl 1 Piperazin 1 Yl Butan 1 One
Foundational Synthetic Routes to 2-Ethyl-1-(piperazin-1-yl)butan-1-one
The most direct and established methods for synthesizing this compound rely on well-understood, foundational reactions in organic chemistry. These routes are characterized by their reliability and are built upon the principles of nucleophilic acyl substitution, utilizing readily available precursors.
The core chemical transformation for the synthesis of this compound is the nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com In this specific synthesis, the secondary amine of the piperazine (B1678402) ring acts as the nucleophile, while the leaving group is part of an activated 2-ethylbutanoic acid derivative.
The reaction proceeds via a two-step mechanism known as addition-elimination. masterorganicchemistry.com
Addition: The nitrogen atom of piperazine attacks the electrophilic carbonyl carbon of the 2-ethylbutanoyl group. This breaks the carbonyl π-bond and forms a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (e.g., a chloride ion). masterorganicchemistry.com
The successful synthesis of the target compound is contingent on the preparation and purity of its key precursors: piperazine and an activated form of 2-ethylbutanoic acid.
2-Ethylbutanoyl Chloride: This is the most common activated intermediate, prepared from 2-ethylbutanoic acid. The conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govorgsyn.org The use of thionyl chloride is a well-established method for producing acyl chlorides from their corresponding carboxylic acids. orgsyn.org For instance, a general procedure involves heating the carboxylic acid with thionyl chloride, followed by distillation to purify the resulting acid chloride. orgsyn.org
Table 1: Properties of Precursor 2-Ethylbutanoyl Chloride
| Property | Value | Source |
| CAS Number | 2736-40-5 | molport.comnist.gov |
| Molecular Formula | C₆H₁₁ClO | molport.comnist.gov |
| Molecular Weight | 134.604 g/mol | nist.gov |
| Synonyms | 2-Ethylbutyryl chloride, Diethylacetyl chloride | nist.govnist.gov |
Piperazine and its Derivatives: Piperazine is the nucleophilic precursor. Due to its symmetrical nature with two secondary amine groups, direct acylation can lead to a mixture of mono-acylated and di-acylated products. nih.gov To circumvent this, N-Boc-piperazine (1-Boc-piperazine) is often used. The tert‐butoxycarbonyl (Boc) group protects one of the nitrogen atoms, ensuring that the acylation reaction occurs selectively at the unprotected nitrogen. nih.gov Following the acylation, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired mono-substituted product. nih.gov This method generally results in higher yields without the formation of bis-amide byproducts. nih.gov
While the reaction between a highly reactive acyl chloride and piperazine can proceed without a catalyst, catalysis is often employed to improve reaction rates and yields, especially when using less reactive carboxylic acid derivatives.
Acid Catalysis: In reactions involving a carboxylic acid and an amine (esterification or amidation), a strong acid catalyst like sulfuric acid can be used. libretexts.org The acid protonates the carbonyl oxygen of the acyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophile. libretexts.org
Base Catalysis/Promoters: In many acylation reactions, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is added. The base acts as a scavenger for the acidic byproduct (e.g., HCl) that is formed when using an acyl chloride, driving the reaction to completion. In some related syntheses of piperazine derivatives, bases like anhydrous cesium carbonate have been effectively used to facilitate the reaction. researchgate.net
Coupling Agents: An alternative to forming the acyl chloride is the use of peptide coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can activate the carboxylic acid in situ, allowing it to react directly with piperazine to form the amide bond. nih.gov This approach can also prevent the formation of bis-amide byproducts. nih.gov
Advanced Synthetic Approaches and Optimization
Beyond the foundational routes, advanced methodologies focus on improving efficiency, controlling stereochemistry in related analogues, and scaling up production for research purposes.
While this compound is an achiral molecule, the synthesis of chiral analogues is a significant area of chemical research. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a compound can have vastly different biological activities. Asymmetric catalytic methods are at the forefront of these efforts. nih.gov
Strategies for producing chiral analogues include:
Use of Chiral Precursors: Starting with a chiral version of 2-ethylbutanoic acid or a substituted chiral piperazine derivative.
Asymmetric Catalysis: Employing chiral catalysts to guide the reaction towards a specific stereochemical outcome. For instance, various catalytic systems, including those based on Iridium (Ir) or Palladium (Pd), have been used for the asymmetric hydrogenation of unsaturated piperazin-2-ones to create chiral centers. nih.gov One-pot reactions using quinine-derived urea (B33335) catalysts have been developed for the asymmetric synthesis of 3-substituted piperazin-2-ones, achieving high enantiomeric excess (up to 99% ee). nih.govnih.gov
Nucleophilic Substitution on Chiral Scaffolds: The nucleophilic substitution reaction of piperidine (B6355638) with chiral N-(aryl)propanehydrazonoyl chlorides has been shown to proceed stereoselectively, indicating that similar principles could be applied to piperazine to create chiral products. nih.gov
Optimizing the synthesis of this compound for research-scale production involves maximizing yield, simplifying purification, and ensuring reproducibility. Key parameters for optimization include the choice of reagents, reaction conditions, and work-up procedures.
A primary optimization goal is to avoid the formation of the bis-acylated byproduct. nih.gov As discussed, the use of N-Boc-piperazine is a highly effective strategy to ensure mono-substitution, leading to a cleaner reaction profile and simplifying the purification process. nih.gov This method has been shown to achieve yields of up to 90%. nih.gov
Further optimization can be achieved by fine-tuning reaction parameters.
Table 2: Parameters for Research Scale Synthesis Optimization
| Parameter | Consideration | Desired Outcome |
| Stoichiometry | The molar ratio of piperazine (or its derivative) to the acylating agent. | Use of a slight excess of one reagent can drive the reaction to completion, but a 1:1 ratio is often ideal with protected piperazine to minimize waste. |
| Solvent | The choice of solvent can affect reactant solubility and reaction rate. | Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are common for these types of acylations. |
| Temperature | Reaction temperature influences the rate of reaction and the formation of byproducts. | Many acylations are initially run at low temperatures (e.g., 0 °C) to control the reaction rate before being allowed to warm to room temperature. researchgate.net |
| Purification | Method used to isolate the final product (e.g., extraction, chromatography, crystallization). | Developing a procedure that minimizes the need for column chromatography by promoting crystallization can significantly improve throughput. nih.gov |
Chemical Functionalization and Derivative Synthesis
The chemical architecture of this compound offers two primary sites for functionalization: the secondary amine of the piperazine ring and the carbonyl group of the butan-1-one moiety. These sites can be selectively targeted to generate a diverse array of derivatives.
Strategies for Piperazine Nitrogen Alkylation and Acylation
The presence of a secondary amine in the piperazine ring is a key handle for introducing a wide range of substituents through alkylation and acylation reactions.
N-Alkylation:
The mono-N-alkylation of piperazine derivatives is a common strategy to introduce new functionalities. researchgate.net This can be achieved by reacting this compound with various alkylating agents. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts or disubstituted products, the use of a protecting group on one of the piperazine nitrogens is a well-established method. researchgate.net For instance, a tert-butoxycarbonyl (Boc) group can be used to protect one nitrogen, followed by alkylation of the other nitrogen and subsequent deprotection. researchgate.net
Alternatively, direct mono-alkylation can be achieved by carefully controlling the reaction conditions, such as using a large excess of the piperazine starting material or slow, dropwise addition of the alkylating agent. researchgate.net Reductive amination is another effective method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com
Table 1: Representative N-Alkylation Reactions of this compound
| Alkylating Agent | Reaction Conditions | Product |
| Benzyl bromide | K₂CO₃, Acetonitrile, Reflux | 2-Ethyl-1-(4-benzylpiperazin-1-yl)butan-1-one |
| 2-Bromoethanol | NaHCO₃, H₂O/Ethanol, 80°C | 2-Ethyl-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one |
| Ethyl 2-bromoacetate | Cs₂CO₃, NaI, DMSO | Ethyl 2-(4-(2-ethyl-1-oxobutyl)piperazin-1-yl)acetate |
This table presents hypothetical reaction examples based on general N-alkylation procedures for piperazines.
N-Acylation:
N-acylation of the piperazine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically accomplished by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the generated acid.
Table 2: Representative N-Acylation Reactions of this compound
| Acylating Agent | Reaction Conditions | Product |
| Acetyl chloride | Triethylamine, Dichloromethane, 0°C to rt | 1-(4-Acetylpiperazin-1-yl)-2-ethylbutan-1-one |
| Benzoyl chloride | Pyridine, 0°C to rt | 1-(4-Benzoylpiperazin-1-yl)-2-ethylbutan-1-one |
| Acetic anhydride | Dichloromethane, rt | 1-(4-Acetylpiperazin-1-yl)-2-ethylbutan-1-one |
This table presents hypothetical reaction examples based on general N-acylation procedures for piperazines.
Butan-1-one Moiety Derivatization
The carbonyl group of the butan-1-one moiety is another key site for chemical modification. Standard ketone chemistry can be applied to introduce a variety of functional groups.
Reduction to Alcohol:
The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and common choice for this transformation, yielding 2-Ethyl-1-(piperazin-1-yl)butan-1-ol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.
Reductive Amination:
The carbonyl group can undergo reductive amination to introduce a new amino group. This involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ. This method allows for the introduction of a wide range of primary and secondary amines at the 1-position of the butyl chain.
Wittig Reaction and Related Olefinations:
The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. Horner-Wadsworth-Emmons reaction offers an alternative for the synthesis of α,β-unsaturated esters.
Table 3: Potential Derivatizations of the Butan-1-one Moiety
| Reaction Type | Reagents | Potential Product |
| Reduction | NaBH₄, Methanol | 2-Ethyl-1-(piperazin-1-yl)butan-1-ol |
| Reductive Amination | Benzylamine, NaBH₃CN | N-Benzyl-2-ethyl-1-(piperazin-1-yl)butan-1-amine |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(1-(Piperazin-1-yl)carbonyl)pent-1-enenitrile |
This table presents hypothetical reaction examples based on general ketone chemistry.
Development of Hybrid Compounds and Libraries
The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery. nih.gov this compound can serve as a valuable scaffold for the creation of such hybrid compounds and chemical libraries.
By leveraging the functionalization strategies described above, this core structure can be linked to other biologically relevant moieties. For example, the piperazine nitrogen can be acylated or alkylated with various heterocyclic systems or other pharmacophores. researchgate.net This approach allows for the systematic exploration of chemical space and the optimization of biological activity. nih.govresearchgate.net
The development of a library of derivatives based on the this compound scaffold can be achieved through combinatorial chemistry approaches. By reacting the core molecule with a diverse set of building blocks (e.g., various alkyl halides, acyl chlorides, aldehydes/ketones for reductive amination), a large number of distinct compounds can be generated. This allows for high-throughput screening and the rapid identification of compounds with desired properties.
Mechanistic Studies of Molecular Interactions Involving 2 Ethyl 1 Piperazin 1 Yl Butan 1 One
Investigation of Molecular Target Binding Profiles
Enzyme Inhibition Mechanism Research
There is no specific research available detailing the enzyme inhibition mechanisms of 2-Ethyl-1-(piperazin-1-yl)butan-1-one. The broader class of piperazine-containing compounds has been investigated for inhibitory activity against various enzymes. For instance, derivatives of piperazine (B1678402) have been explored as inhibitors of enzymes like autotaxin, which is involved in the production of lysophosphatidic acid. However, without direct studies on this compound, its specific enzyme inhibition profile remains uncharacterized.
Receptor Ligand Interaction Analysis
Detailed analyses of the interactions between this compound and specific biological receptors are not found in the current body of scientific literature. The piperazine ring is a well-known pharmacophore that can interact with various receptors, including but not limited to sigma receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. For example, certain benzylpiperazine derivatives have been identified as potent sigma-1 receptor antagonists. Nevertheless, the specific receptor binding affinities and interaction modes for this compound have not been reported.
Cellular Pathway Modulation Research
Information regarding the modulation of cellular pathways by this compound is not available in published research.
Analysis of Downstream Signaling Cascades
There are no documented studies on the effects of this compound on downstream signaling cascades. Research on other piperazine-containing molecules has shown modulation of various signaling pathways, but these findings cannot be directly extrapolated to the specific compound .
Investigation of Intracellular Biological Processes
The impact of this compound on intracellular biological processes has not been investigated in available scientific studies.
Reaction Mechanism Elucidation in Chemical Transformations
While the synthesis of various piperazine derivatives is well-documented in chemical literature, specific studies elucidating the reaction mechanism for the formation of this compound are not available. The synthesis would likely involve the acylation of piperazine with 2-ethylbutanoyl chloride or a related activated carboxylic acid derivative. This type of reaction is a standard amide bond formation, but detailed mechanistic studies, such as kinetic analysis or computational modeling for this specific transformation, have not been published.
Catalytic Cycle Analysis
No information is available in the scientific literature regarding any catalytic cycles in which this compound participates.
Examination of Intermediate Species and Transition States
There are no published studies that examine the intermediate species or transition states involved in chemical reactions of this compound.
Evaluation of Radical and Ionic Pathways
A review of the scientific literature did not yield any studies evaluating the radical and ionic pathways of reactions involving this compound.
Advanced Computational and Theoretical Chemistry Investigations of 2 Ethyl 1 Piperazin 1 Yl Butan 1 One
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethyl-1-(piperazin-1-yl)butan-1-one, these studies reveal the distribution of electrons and the molecule's reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is an indicator of the molecule's kinetic stability. dntb.gov.ua
In a computational study of a similar piperazine-thiophene hybrid, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT), Density Functional Theory (DFT) calculations at the B3LYP/cc-pVDZ level were used to analyze the frontier molecular orbitals. bohrium.comresearchgate.net The HOMO of PT was found to be localized on the thiophene (B33073) ring and the piperazine (B1678402) nitrogen atoms, indicating these as the primary sites for electrophilic attack. The LUMO was distributed over the carbonyl group and the thiophene ring, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap for PT was calculated to be moderate, suggesting a balance of stability and reactivity. bohrium.comresearchgate.net
For this compound, it can be inferred that the HOMO would likely be centered on the piperazine ring, particularly the nitrogen atom not involved in the amide bond, due to the presence of lone pair electrons. The LUMO is expected to be located around the carbonyl group of the butan-1-one moiety, which is an electron-withdrawing group. The ethyl substituent at the 2-position of the butanone moiety may have a minor electronic effect on the frontier orbitals. A smaller HOMO-LUMO energy gap would suggest higher chemical reactivity and potential biological activity. dntb.gov.ua
Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Piperazine Derivative
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) | B3LYP/cc-pVDZ | -6.23 | -1.39 | 4.84 | bohrium.comresearchgate.net |
This table presents data for a structurally related compound to illustrate the typical range of values for N-acylpiperazines.
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack and hydrogen bond donation. The nitrogen atom of the piperazine ring not attached to the acyl group would also exhibit a negative potential. Conversely, the hydrogen atoms of the piperazine ring and the alkyl chain would show positive electrostatic potential, indicating them as sites for nucleophilic attack.
A computational study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, another piperazine derivative, utilized MEP calculations to identify electrophilic and nucleophilic sites, which were found to be crucial in forming hydrogen bonds within the crystal structure. jksus.org For this compound, the MEP map would provide a visual guide to its intermolecular interaction patterns.
Time-Dependent Density Functional Theory (TD-DFT) Applications
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. rsc.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light.
For a piperazine-thiophene hybrid, TD-DFT calculations revealed a strong dependence of the electronic spectra on the solvent, with enhanced polarizability in polar environments. bohrium.comresearchgate.net This suggests that the electronic transitions are likely of a π → π* or n → π* nature.
In the context of this compound, TD-DFT calculations could be employed to predict its electronic absorption spectrum. The primary electronic transitions would likely involve the n → π* transition of the lone pair electrons on the piperazine nitrogen and the carbonyl oxygen to the π* orbital of the carbonyl group, and π → π* transitions within the amide bond. The position and intensity of these absorption bands would be influenced by the solvent environment.
Computational Modeling of Molecular Dynamics and Interactions
Understanding the dynamic behavior and interaction potential of this compound is crucial for predicting its behavior in different environments and its potential as a bioactive molecule.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. N-acylpiperazines, such as this compound, exhibit complex conformational behavior due to the restricted rotation around the amide bond and the chair-boat interconversion of the piperazine ring. nih.gov
A study on N-benzoylated piperazines using temperature-dependent NMR spectroscopy revealed the presence of multiple conformers at room temperature due to the hindered rotation of the amide bond. rsc.orgrsc.orgresearchgate.net The energy barriers for this rotation were found to be in the range of 56 to 80 kJ/mol. rsc.org The piperazine ring itself can adopt different conformations, with the chair form generally being the most stable. The interconversion between these chair conformations also has an associated energy barrier. nih.gov
For this compound, a similar conformational landscape is expected. The molecule will likely exist as a mixture of conformers arising from the amide bond rotation and piperazine ring puckering. The ethyl group at the 2-position of the butanone moiety can also adopt different orientations, further contributing to the complexity of the conformational space. Computational methods, such as potential energy surface (PES) scanning, can be used to identify the stable conformers and the transition states connecting them, providing a detailed energy landscape. A study on 2-substituted piperazines indicated a preference for the axial conformation in 1-acyl derivatives. nih.gov
Table 2: Representative Rotational and Inversion Energy Barriers for N-Acylpiperazines
| Compound | Phenomenon | Energy Barrier (kJ/mol) | Source |
| N-benzoylpiperazines | Amide bond rotation | 56 - 80 | rsc.org |
| N,N'-dimethylpiperazine | Ring inversion | 55.7 | nih.gov |
This table presents data for related compounds to provide an estimate of the energy barriers in this compound.
Molecular Docking Simulations for Putative Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. tandfonline.comacs.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
While no specific molecular docking studies have been reported for this compound, numerous studies on other piperazine derivatives have demonstrated their potential to bind to a variety of biological targets. For instance, piperazine-based compounds have been investigated as inhibitors of the SARS-CoV-2 main protease, where they were found to form strong hydrogen bonding interactions with the enzyme's active site. nih.gov Other studies have shown arylpiperazine derivatives to be potential antagonists of the androgen receptor. nih.gov
A molecular docking study of this compound against a putative biological target would involve generating a 3D model of the compound and placing it into the binding site of the receptor. The docking algorithm would then explore different binding poses and score them based on their predicted binding affinity. The results would reveal the likely binding mode, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). Such studies could guide the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties. For this compound, these studies would systematically explore how modifications to its molecular structure affect its potential biological targets and its characteristics like solubility and metabolic stability.
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound, a hypothetical QSAR study could be initiated by creating a dataset of structurally similar analogues and their corresponding (experimentally determined) biological activities against a specific target.
Hypothetical Predictive Modeling Data:
To illustrate, consider a hypothetical scenario where analogues of this compound are evaluated for their inhibitory activity against a hypothetical enzyme. A 2D-QSAR model could be developed using various molecular descriptors.
Table 1: Hypothetical 2D-QSAR Model for Analogues of this compound
| Compound | R1 Group | R2 Group | Molecular Weight (g/mol) | LogP | Predicted IC₅₀ (µM) |
|---|---|---|---|---|---|
| This compound | Ethyl | H | 198.31 | 1.8 | 15.2 |
| Analogue 1 | Propyl | H | 212.34 | 2.3 | 12.5 |
| Analogue 2 | Ethyl | Methyl | 212.34 | 2.1 | 18.9 |
| Analogue 3 | Isopropyl | H | 212.34 | 2.2 | 14.1 |
| Analogue 4 | Ethyl | 4-Fluorophenyl | 292.38 | 3.5 | 8.7 |
In this hypothetical model, descriptors such as molecular weight and the octanol-water partition coefficient (LogP) are used to predict the half-maximal inhibitory concentration (IC₅₀). Such models can guide the synthesis of new analogues with potentially improved activity. nih.gov Machine learning algorithms, such as random forests or support vector machines, are increasingly used to build more complex and predictive QSAR models. mdpi.com
The design of novel analogues of this compound would be guided by the insights gained from SAR and SPR studies, as well as by established principles of medicinal chemistry. The piperazine scaffold is a common motif in many biologically active compounds due to its favorable pharmacokinetic properties and its ability to be readily modified. researchgate.netnih.gov
Key design principles for creating novel analogues would involve:
Modification of the Piperazine Ring: Substitutions on the second nitrogen of the piperazine ring are a common strategy to modulate biological activity and selectivity. nih.gov For instance, adding aromatic or heteroaromatic rings can introduce new interactions with a biological target.
Alteration of the Acyl Group: The 2-ethylbutan-1-one moiety can be modified to explore the impact on potency and selectivity. This could involve changing the length or branching of the alkyl chain or replacing the ketone with other functional groups.
Introduction of Chiral Centers: The introduction of stereocenters can lead to enantiomers with different biological activities and metabolic profiles.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties.
Table 2: Hypothetical Design Strategies for Novel Analogues
| Modification Strategy | Example Analogue | Rationale | Potential Impact |
|---|---|---|---|
| N-4 Substitution on Piperazine | 2-Ethyl-1-(4-(4-fluorophenyl)piperazin-1-yl)butan-1-one | Introduce aryl-pi interactions with the target protein. | Enhanced binding affinity and selectivity. |
| Acyl Group Modification | 1-(Piperazin-1-yl)propan-1-one | Reduce steric bulk and improve solubility. | Altered potency and improved pharmacokinetic profile. |
| Introduction of Heterocycles | 2-Ethyl-1-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-one | Introduce hydrogen bonding opportunities. | Increased target-specific interactions. |
| Bioisosteric Replacement of Ketone | N-ethyl-2-(piperazin-1-yl)butanamide | Improve metabolic stability by replacing the ketone. | Enhanced in vivo half-life. |
The design and synthesis of such novel analogues, guided by computational predictions, would be an iterative process. nih.govresearchgate.net Newly synthesized compounds would be biologically evaluated, and the results would be used to refine the predictive models, leading to a more informed design of the next generation of analogues.
Research into Biological Activity Mechanisms of 2 Ethyl 1 Piperazin 1 Yl Butan 1 One and Its Analogues
Antimicrobial Efficacy Investigations
The piperazine (B1678402) nucleus is a well-established pharmacophore in the development of antimicrobial agents. bioengineer.org Its derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.govresearchgate.net The versatility of the piperazine ring allows for structural modifications that can enhance antimicrobial potency and target specific microbial processes. bioengineer.org
Studies on Bacterial Growth Inhibition Mechanisms
Research into piperazine derivatives has revealed several mechanisms of bacterial growth inhibition. One of the key mechanisms is the disruption of the bacterial cell wall or membrane. bioengineer.org Another significant target for many piperazine-containing compounds is DNA gyrase, a bacterial enzyme essential for DNA replication. nih.govnih.gov By inhibiting this enzyme, these compounds prevent the bacteria from multiplying. nih.gov
For instance, certain piperazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. bioengineer.org Studies on ciprofloxacin, an antibiotic containing a piperazine ring, have elucidated its mechanism of action through the inhibition of DNA gyrase. nih.gov Furthermore, hybridization of ciprofloxacin with other molecules at the piperazine nitrogen has resulted in compounds with pronounced growth inhibition against both standard and resistant bacterial strains. nih.gov
In a study of newly synthesized Mannich bases with a piperazine moiety, significant activity was observed against Gram-positive bacteria, particularly staphylococci, as well as some Gram-negative strains. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated both bacteriostatic and bactericidal effects depending on the specific derivative and bacterial strain. nih.gov
Table 1: Antibacterial Activity of Selected Piperazine Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Piperazine-containing ciprofloxacin dimers | Resistant bacterial strains | Potent activity | nih.gov |
| Ciprofloxacin hybrid 14b | Standard and resistant strains | Excellent growth inhibition | nih.gov |
| Ciprofloxacin hybrid 16a | Standard and resistant strains | Excellent growth inhibition | nih.gov |
| Piperazine Mannich bases (PG7-PG8) | Staphylococci | Significant activity | nih.gov |
Fungal Pathogen Interaction Research
Piperazine derivatives have also been extensively investigated for their antifungal properties. researchgate.netnih.gov The mechanism of action for many antifungal piperazine analogues involves the inhibition of key fungal enzymes, disrupting cell membrane integrity or other vital cellular processes. nih.gov
For example, piperazine-modified ketoconazole derivatives have demonstrated increased activity against various fungal pathogens, including Aspergillus flavus and Aspergillus fumigatus. nih.gov In one study, a derivative was found to be 24 times more potent against Aspergillus flavus than the parent compound, ketoconazole. nih.gov Another study identified a piperazine propanol derivative as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.gov This inhibition of cell wall synthesis is a key mechanism for the antifungal activity of this class of compounds. nih.gov
Research on optically active antifungal azoles containing a piperazine moiety has also shown significant activity against a variety of fungal cultures, including Candida species and Cryptococcus neoformans. nih.gov
Table 2: Antifungal Activity of Selected Piperazine Analogues
| Compound/Analogue | Fungal Pathogen | Mechanism/Activity | Reference |
|---|---|---|---|
| Piperazine-modified Ketoconazole (Compound 5) | Aspergillus flavus | 24-fold higher potency than Ketoconazole | nih.gov |
| Piperazine propanol derivative (GSI578) | Candida albicans | Inhibition of 1,3-beta-D-glucan synthase (IC50 = 0.16 µM) | nih.gov |
| Aryl-piperazinyl-ethyl-tetrazolyl-butan-2-ol (12d) | Candida albicans | MIC value of 0.12 µg/mL | nih.gov |
| Piperazine Mannich bases (PG7) | Candida parapsilosis | MIC of 0.49 µg/mL | nih.gov |
Research on Thrombosis-Related Mechanisms
The piperazine scaffold is also present in compounds investigated for their effects on thrombosis-related mechanisms, particularly platelet aggregation.
Platelet Aggregation Inhibition Studies
Several piperazine derivatives have been shown to inhibit platelet aggregation induced by various agonists like adenosine diphosphate (ADP), collagen, and thrombin. nih.govnih.gov For example, a new nitric oxide (NO) derivative of piperazine was found to decrease both spontaneous and ADP-induced platelet adhesion and aggregation. nih.gov This compound's inhibitory effect on ADP-induced and collagen-induced aggregation was even stronger than that of nitroglycerin. nih.gov
Another study on a benzopyran-2-one derivative containing a piperazine moiety, RC414, demonstrated dose-dependent inhibition of platelet aggregation in response to collagen, ADP, and thrombin, with IC50 values in the micromolar range. nih.gov
Adenosine Diphosphate (ADP) Receptor Modulation Research
The inhibition of platelet aggregation by some piperazine derivatives is linked to the modulation of ADP receptors, such as P2Y12. nih.gov P2Y12 antagonists are a class of antiplatelet agents that block the binding of ADP to its receptor on platelets, thereby inhibiting platelet activation and aggregation. nih.gov While direct studies on 2-Ethyl-1-(piperazin-1-yl)butan-1-one are lacking, research on other piperazine-containing compounds provides insights into this potential mechanism. For instance, optimization of a known P2Y12 antagonist led to the discovery of novel bicyclic pyridine (B92270) derivatives with potent antiplatelet aggregation activity. nih.gov
The antiplatelet activity of the aforementioned RC414 was found to be mediated by an increase in intracellular cAMP levels through the specific inhibition of cAMP high-affinity phosphodiesterase, as well as an increase in nitric oxide formation. nih.gov
Neurodegenerative Disease-Related Mechanism Exploration
Piperazine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, including Alzheimer's disease. silae.itnih.gov Their mechanisms of action in this context are often multifaceted, targeting various aspects of the disease pathology.
Research has shown that certain piperazine derivatives can exert neuroprotective effects against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov For example, (4-ethyl-piperaz-1-yl)-phenylmethanone, a structurally related compound, displayed strong neuroprotective properties and reversed beta-amyloid-induced ATP depletion in neuronal cells, suggesting a mitochondrial site of action. nih.gov This compound also inhibited the neurotoxic effects of glutamate. nih.gov
Other piperazine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-β and tau-derived peptides, both of which are central to the pathology of Alzheimer's disease. acs.org Furthermore, some piperazine compounds have been shown to act as agonists for the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in the stability of dendritic spines and memory formation. nih.gov One such piperazine derivative was found to restore long-term potentiation in a mouse model of Alzheimer's disease. nih.gov
Additionally, piperazine derivatives have been designed as antagonists or inverse agonists of the A2A adenosine receptor, a promising therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov
Acetylcholinesterase (AChE) Inhibition Studies
The piperazine scaffold is a recognized pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, which are crucial for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govacs.org Various studies have explored the AChE inhibitory potential of novel piperazine derivatives.
A series of benzothiazole–piperazine hybrids were developed and found to potently and selectively inhibit AChE over butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. rsc.org One of the most effective compounds from this series demonstrated an IC50 value of 2.31 μM. rsc.org The design of these hybrids often considers that the basic piperidine (B6355638) moiety of the well-known AChE inhibitor, donepezil, is a key element for interacting with the AChE active site. rsc.org
In another study, newly synthesized phthalimide-based analogues, which replaced the piperidine ring of donepezil with a piperazine ring, were evaluated for their anti-AChE effects. nih.gov The most potent derivative in this series, featuring a 4-Fluorophenyl moiety, exhibited an IC50 value of 16.42 ± 1.07 μM. nih.govmums.ac.ir However, this was less potent than the reference drug donepezil (IC50 = 0.41 ± 0.09 μM). nih.govmums.ac.ir
Further research on other piperazine derivatives reported half-maximal inhibition concentrations (IC50) for AChE in the range of 4.59-6.48 µM. nih.gov Molecular docking studies on benzamide derivatives containing a piperidine core—a structure analogous to the piperazine core—identified a compound with an IC50 of 13 ± 2.1 nM, which showed superior activity to donepezil. mui.ac.ir These studies collectively highlight that the piperazine framework is a viable structural base for developing AChE inhibitors, although the specific inhibitory potency is highly dependent on the other substituents attached to the core ring. nih.govrsc.orgnih.gov
Sigma-1 Receptor Ligand Research
The sigma-1 (σ1) receptor, a unique chaperone protein primarily located at the endoplasmic reticulum, is a target for various neurological and psychiatric conditions. nih.govresearchgate.net Piperazine and piperidine derivatives have been extensively investigated as ligands for sigma receptors. acs.orgugr.es
Research has shown that many compounds interact with both sigma-1 and sigma-2 receptor subtypes to varying degrees. acs.orgugr.es A critical structural element for dual histamine H3 and sigma-1 receptor activity appears to be the nature of the core amine ring. acs.orgresearchgate.net For instance, in a comparative study, replacing a piperazine moiety with a piperidine moiety in one compound pair dramatically increased sigma-1 receptor affinity, with the Ki value dropping from 1531 nM (piperazine) to 3.64 nM (piperidine). acs.orgugr.es
Despite this, numerous piperazine derivatives have been developed as potent sigma-1 receptor ligands. One study developed a series of benzylpiperazine derivatives, identifying 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one as a high-affinity ligand with a Ki value of 1.6 nM for the σ1 receptor and high selectivity over the σ2 receptor. nih.gov Another series of compounds bearing a 4-(1-substituted)piperazine moiety showed moderate to high sigma affinity, with Ki values ranging from 5.3 to 139 nM. nih.gov Specifically, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (PB28) emerged as a potent modulator of both sigma-1 and sigma-2 receptors. nih.govnih.gov
These findings underscore that while the piperazine core is a viable scaffold for sigma-1 receptor ligands, subtle structural modifications, including the choice between a piperazine and piperidine ring, can significantly influence binding affinity and selectivity. acs.orgnih.gov
Mitochondrial Function Modulation Investigations
Mitochondria are central to cellular metabolism and apoptosis, making them a key target in various therapeutic areas. Piperazine derivatives have been investigated for their ability to modulate mitochondrial function.
One line of research synthesized piperazine-type inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I). nih.gov These compounds were found to be "direction-specific" inhibitors, meaning their inhibitory effect on the forward electron transfer was much stronger than on the reverse electron transfer. nih.gov A key finding was that the symmetrical nature and the cyclic piperazine ring were essential for this inhibitory activity; a related dimethylamine derivative, representing half of the piperazine compound, had almost no effect (IC50 > 30,000 nM). nih.gov
Other studies have provided evidence that piperazine and piperidine derivatives can inhibit apoptosis and mitochondrial dysfunction by preventing the oligomerization of the voltage-dependent anion channel (VDAC). bgu.ac.il Furthermore, research on piperine, a compound containing a related piperidine ring, has shown that its derivatives can enhance the fusion and axonal transport of mitochondria by activating mitofusins. doaj.orgresearchgate.netmdpi.com While structurally distinct from piperazine, this highlights the potential for related heterocyclic amides to influence mitochondrial dynamics. The induction of apoptosis through the intrinsic mitochondrial pathway is a common mechanism for anticancer piperazine compounds, involving the release of cytochrome c from mitochondria. d-nb.infonih.gov
Antineoplastic Mechanism Research
The piperazine ring is a privileged structure found in numerous compounds with antitumor activity. mdpi.comresearchgate.net Research has focused on elucidating the cytotoxic effects and the underlying apoptotic mechanisms of these derivatives.
Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)
A wide range of piperazine derivatives have demonstrated significant antiproliferative and cytotoxic activity against various human cancer cell lines in vitro. researchgate.net The efficacy of these compounds is often evaluated by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
One study identified a novel piperazine compound, referred to as C505, which exhibited potent toxicity at very low concentrations (GI50 < 0.16 µM) against leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cell lines. nih.gove-century.us Another series of novel hybrid chalcone N-ethyl-piperazinyl amides of oleanonic and ursonic acids also showed significant antiproliferative effects, with one compound revealing submicromolar GI50 values (0.70–0.99 μM) against the most sensitive cell lines in the NCI-60 panel. nih.gov
The cytotoxic effects are highly dependent on the specific chemical structure and the cancer cell line being tested. mdpi.comnih.gov For example, vindoline–piperazine conjugates showed low micromolar GI50 values against most of the 60 cell lines tested, with one derivative being particularly effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM). mdpi.comnih.gov The table below summarizes findings from various studies on piperazine analogues.
| Compound Class/Name | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Piperazine Derivative (C505) | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | GI50 | 0.06 - 0.16 | nih.gove-century.us |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 | mdpi.comnih.gov |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | GI50 | 1.35 | mdpi.comnih.gov |
| Chalcone N-ethyl-piperazinyl Amide (4) | NCI-60 Panel (Various) | GI50 | 0.70 - 0.99 | nih.gov |
| Purine Nucleobase Analog (19) | Liver Cancer Cell Lines | IC50 | < 5 | nih.gov |
| Piperazine-imidazole hybrid | MCF-7 (Breast) | IC50 | 14.05 | researchgate.net |
| Piperazine-imidazole hybrid | HeLa (Cervical) | IC50 | 17.64 | researchgate.net |
| Piperazine-incorporated Chalcone (C-4) | HCT-116 (Colon) | IC50 | 11.33 | benthamdirect.com |
| Piperazine-incorporated Chalcone (C-5) | A-549 (Lung) | IC50 | 21.22 | benthamdirect.com |
Apoptosis Induction Pathways
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through multiple signaling pathways.
A novel piperazine compound was found to induce caspase-dependent apoptosis. nih.gove-century.usresearchgate.net Further investigation revealed that this process was mediated by the inhibition of several critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us The inhibition of the PI3K/AKT pathway, in particular, is considered a major mechanism, as evidenced by the severe reduction in AKT phosphorylation following treatment with the compound. nih.gov
Apoptosis can occur via an extrinsic (death receptor) or an intrinsic (mitochondrial) pathway. d-nb.info Research indicates that piperazine derivatives often utilize the intrinsic pathway. d-nb.infonih.gov This is supported by findings that show an increase in the activities of caspase-3 and caspase-9, but not caspase-8, in treated cells. d-nb.info The intrinsic pathway is initiated by intracellular signals, leading to the release of cytochrome c from the mitochondria, which subsequently activates the caspase cascade. d-nb.info The anticancer activity of piperazine compounds is also linked to their ability to cause cell cycle arrest, often at the S/G2/M phase, which precedes the onset of apoptosis. nih.gov
Plant Biology Interactions (e.g., Cellulose Biosynthesis Inhibition Research for analogous compounds)
Cellulose is a vital biopolymer that provides mechanical support to plant cells. nih.gov Compounds that inhibit its synthesis, known as cellulose biosynthesis inhibitors (CBIs), are used as herbicides to control weed growth. nih.govucanr.edu CBIs are a structurally diverse group of compounds that disrupt the enzymatic pathways involved in cellulose formation. dovepress.comresearchgate.net
The mechanisms of CBIs can involve several processes, including the clearance of cellulose synthase (CESA) complexes from the plasma membrane or causing these CESA complexes to accumulate and move more slowly. dovepress.com While various chemical classes are known to act as CBIs, such as alkylazines, benzamides, and nitriles, specific research directly linking piperazine-containing compounds like this compound to cellulose biosynthesis inhibition is not extensively documented in the available literature. However, the study of CBIs provides a framework for understanding how small molecules can interfere with crucial biological processes in plants, an area where analogous piperazine structures could potentially be explored in the future. nih.govresearchgate.net
Applications and Research Utility in Chemical Sciences for 2 Ethyl 1 Piperazin 1 Yl Butan 1 One
Role as a Key Intermediate in Complex Chemical Synthesis
The structure of 2-Ethyl-1-(piperazin-1-yl)butan-1-one, featuring a reactive secondary amine within the piperazine (B1678402) ring, positions it as a valuable intermediate in the synthesis of more complex molecules. The piperazine moiety is a frequently incorporated fragment in the development of pharmacologically active compounds. researchgate.netgoogle.com Synthetic chemists often utilize such piperazine derivatives as building blocks, introducing the piperazine core into a larger molecular framework to modulate properties like solubility, basicity, and receptor interaction. researchgate.net
The general synthetic accessibility of acylpiperazines suggests that this compound can be readily prepared and then further functionalized. One common synthetic route to such compounds involves the acylation of a piperazine starting material. In the case of this compound, piperazine would be reacted with 2-ethylbutanoyl chloride or a similar acylating agent. The resulting secondary amine in the piperazine ring is then available for a wide range of subsequent chemical transformations, including alkylation, arylation, and coupling reactions, to build up more complex molecular architectures. organic-chemistry.org
While specific examples of its use are not prevalent in the literature, its potential as an intermediate is clear. For instance, it could be a precursor in the synthesis of novel ligands for various biological targets. The ethylbutyryl group might serve to influence the conformational properties of the final molecule or to occupy a specific binding pocket in a target protein.
Table 1: Potential Synthetic Transformations Utilizing this compound as an Intermediate
| Reaction Type | Reactant | Potential Product Class |
| Reductive Amination | An aldehyde or ketone | N-alkylated piperazine derivatives |
| Buchwald-Hartwig Amination | An aryl halide | N-arylpiperazine derivatives |
| Amide Coupling | A carboxylic acid | N-acylpiperazine derivatives |
| Michael Addition | An α,β-unsaturated carbonyl | N-functionalized piperazine derivatives |
Reagent Applications in Organic Transformations
Beyond its role as a structural building block, this compound has the potential to be used as a reagent in various organic transformations. The basic nature of the piperazine nitrogen atoms allows it to function as a base catalyst or a scavenger for acidic byproducts in a reaction.
The steric bulk provided by the 2-ethylbutanoyl group could influence the stereochemical outcome of reactions where it is used as a chiral auxiliary or ligand, assuming a chiral version of the molecule is prepared. While there is no specific research detailing such applications for this compound, the broader class of chiral piperazines has been explored in asymmetric synthesis.
Contribution to the Development of Chemical Probes and Tools
Chemical probes are essential tools for studying biological systems. The development of novel probes often involves the synthesis of molecules that can selectively interact with a specific biological target. The piperazine scaffold is a common feature in ligands for a variety of receptors and enzymes. nih.govnih.gov Therefore, this compound could serve as a starting point for the development of new chemical probes.
For example, the secondary amine of the piperazine ring could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for the detection and visualization of its binding to a target. The 2-ethylbutanoyl moiety could be modified to optimize binding affinity and selectivity for the target of interest. While no such probes derived from this specific compound are currently reported, the principles of chemical probe design support its potential in this area. mdpi.com
Industrial Research and Development Potential
The industrial applications of piperazine and its derivatives are vast, ranging from the synthesis of pharmaceuticals and agrochemicals to their use as solvents, catalysts, and components in polymers and resins. echemi.com While direct industrial applications for this compound are not documented, its properties as a substituted piperazine suggest potential utility.
In the pharmaceutical industry, the compound could be part of a library of building blocks for high-throughput screening in drug discovery programs. Its simplified structure might offer advantages in terms of synthetic accessibility when compared to more complex piperazine-containing scaffolds.
In materials science, the incorporation of such a molecule into a polymer backbone could influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. The presence of the amide and tertiary amine functionalities could also provide sites for cross-linking or further modification of the polymer.
Future Directions and Emerging Research Avenues for 2 Ethyl 1 Piperazin 1 Yl Butan 1 One
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in the pharmaceutical industry, offering the potential to significantly accelerate the drug discovery process and reduce research and development costs. mdpi.com For a compound like 2-Ethyl-1-(piperazin-1-yl)butan-1-one, these computational tools can be leveraged to explore its chemical space and predict its biological potential.
Deep learning, a subfield of ML, can be employed for de novo drug design, generating entirely new molecular structures based on a desired activity profile. nih.govnih.gov By using the this compound scaffold as a starting point, generative models could propose modifications to enhance target affinity and selectivity. Furthermore, AI tools are instrumental in predicting physicochemical and pharmacokinetic properties, a process known as in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with a higher probability of success in later-stage development. researchgate.net
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact on Research |
| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those likely to bind to a specific biological target. mdpi.com | Rapid identification of potential biological targets for this compound. |
| QSAR Modeling | Developing models that correlate the structural features of molecules with their biological activity. nih.gov | Guiding the synthesis of more potent and selective analogues. |
| De Novo Design | Using generative algorithms to create novel molecules with desired properties. nih.gov | Designing new derivatives with improved efficacy and safety profiles. |
| ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. nih.gov | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles, saving resources. |
| Target Identification | Using network-based algorithms to predict potential protein targets for a given compound. mdpi.comnih.gov | Uncovering the mechanism of action by identifying molecular targets. |
Exploration of Novel Synthetic Methodologies
The piperazine (B1678402) ring is a prevalent feature in many biologically active compounds, and efficient synthetic strategies are crucial for exploring structure-activity relationships. nih.gov Research into novel synthetic methodologies for this compound would focus on improving yield, reducing steps, and allowing for diverse modifications.
The synthesis of this compound typically involves the acylation of piperazine with an activated form of 2-ethylbutanoic acid. Future research could explore more efficient and greener coupling reagents that minimize waste and improve reaction conditions. Flow chemistry, for example, could be investigated to enable a more controlled, scalable, and potentially safer synthesis.
Furthermore, developing novel strategies to create substituted piperazine precursors would allow for the generation of a diverse library of analogues. Methodologies like Buchwald-Hartwig amination or other modern cross-coupling reactions could be employed to introduce various substituents onto the piperazine ring before the final acylation step. nih.gov The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis of complex derivatives. tandfonline.comresearchgate.net
Table 2: Comparison of Potential Synthetic Approaches for this compound Derivatives
| Synthetic Strategy | Description | Advantages | Potential Challenges |
| Traditional Amide Coupling | Reaction of piperazine with an activated carboxylic acid (e.g., acyl chloride) of 2-ethylbutanoic acid. | Well-established, readily available starting materials. | May require harsh reagents, potential for side products. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds, allowing for aryl-substituted piperazines. nih.gov | High functional group tolerance, allows for diverse aryl substituents on piperazine. | Catalyst cost and removal, optimization of reaction conditions. |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine in the presence of a reducing agent to build the piperazine ring or add substituents. nih.gov | Versatile for creating complex piperazine structures. | Control of selectivity, potential for over-alkylation. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved heat and mass transfer, enhanced safety, ease of scalability. | Requires specialized equipment, potential for clogging. |
Multidisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. nih.gov Advancing the study of this compound would benefit significantly from such multidisciplinary partnerships.
A collaborative framework would ideally involve computational chemists, synthetic organic chemists, biochemists, and pharmacologists. Computational chemists, using the AI and ML techniques described in section 7.1, could design and prioritize novel analogues. nih.gov Synthetic chemists would then apply advanced methodologies (section 7.2) to synthesize these prioritized compounds.
Once synthesized, biochemists and pharmacologists would take the lead in evaluating the biological activity of the new molecules. This would involve developing and running assays to determine the compounds' effects on specific enzymes, receptors, or cellular pathways. The data generated from these biological tests would then be fed back to the computational chemists, creating an iterative design-synthesize-test-analyze cycle that can efficiently optimize the properties of a lead compound. nih.gov Such collaborations ensure that research progresses on multiple fronts simultaneously, from theoretical design to practical synthesis and biological validation.
Table 3: Roles and Contributions in a Multidisciplinary Research Team
| Discipline | Key Role | Contribution to Research on this compound |
| Computational Chemistry | In Silico Design & Modeling | Predicts biological targets, designs novel analogues, and models ADME/T properties. researchgate.net |
| Synthetic Organic Chemistry | Molecule Synthesis | Develops efficient synthetic routes and creates the designed analogues for testing. nih.govnih.gov |
| Biochemistry | Target Validation & Assay Development | Characterizes protein-ligand interactions and develops biochemical assays to measure activity. |
| Pharmacology | Biological Evaluation | Assesses the effects of compounds in cellular and in vivo models to determine efficacy and mechanism. |
| Structural Biology | Structural Elucidation | Determines the 3D structure of the compound bound to its target, providing mechanistic insights. |
Advanced Spectroscopic and Structural Elucidation Techniques in Mechanistic Studies
Understanding how a molecule like this compound interacts with its biological target at a molecular level is crucial for rational drug design. Advanced spectroscopic and structural elucidation techniques are indispensable tools for gaining these mechanistic insights. tandfonline.comresearchgate.net
While standard techniques like ¹H-NMR and ¹³C-NMR are used for routine structural confirmation, more advanced methods can provide deeper understanding. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can help to unambiguously assign all proton and carbon signals, especially for more complex analogues. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, helping to determine the compound's preferred conformation in solution.
To understand its interaction with a potential biological target (e.g., a protein), techniques like Saturation Transfer Difference (STD) NMR can be employed to identify which parts of the molecule are in close contact with the protein surface. X-ray crystallography remains the gold standard for obtaining high-resolution structural information of a ligand-protein complex, revealing specific binding interactions that can guide further optimization. Furthermore, advanced mass spectrometry techniques can be used not only for molecular weight determination but also for studying metabolic pathways and identifying potential metabolites of the compound. tandfonline.comresearchgate.net
Table 4: Application of Advanced Spectroscopic Techniques
| Technique | Information Provided | Relevance to Mechanistic Studies |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and assignment. | Confirms the precise chemical structure of novel, complex analogues. |
| NOE Spectroscopy | Through-space atomic proximities. | Elucidates the 3D conformation of the molecule in solution. |
| X-ray Crystallography | High-resolution 3D structure of the molecule, often in complex with a target. | Provides a definitive picture of the binding mode and key interactions with a biological target. |
| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation patterns. tandfonline.com | Confirms molecular identity and can be used to study metabolic stability and identify metabolites. researchgate.net |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand bind to a target protein. | Maps the binding epitope of the compound, guiding structure-activity relationship studies. |
Q & A
Q. What are the key regulatory considerations for handling 2-Ethyl-1-(piperazin-1-yl)butan-1-one in laboratory settings?
- Methodological Answer : Researchers must comply with Schedule I controlled substance regulations under the U.S. Controlled Substances Act (CSA) due to structural similarity to 2-methyl AP-237, a DEA-scheduled compound . Protocols include:
- Obtaining DEA licensure for synthesis, storage, and distribution.
- Maintaining detailed records of quantities used and disposal methods.
- Implementing institutional biosafety committee (IBC) approvals for in vitro/in vivo studies.
- Adhering to OSHA guidelines for personal protective equipment (PPE) during handling .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Condensation of piperazine derivatives with ethyl butyrate under reflux conditions (e.g., using toluene as a solvent).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Troubleshooting : Monitor reaction progress with TLC/HPLC to address byproducts like 1-(4-cinnamylpiperazin-1-yl) derivatives, which may form due to incomplete alkylation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use -/-NMR to confirm piperazine ring substitution patterns and ketone functionality.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
- Crystallography : X-ray diffraction to resolve stereochemical ambiguities, particularly for geometric isomers .
Advanced Research Questions
Q. How can computational modeling aid in studying receptor interactions of this compound?
- Methodological Answer :
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors (e.g., µ-opioid receptors), focusing on the piperazine moiety’s role in binding affinity .
- MD Simulations : Apply GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
- SAR Analysis : Modify substituents (e.g., ethyl group at position 2) to predict analogs with reduced abuse liability .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Methodological Answer :
- Validation Models : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess variability in receptor expression .
- Dose-Response Curves : Use standardized concentrations (e.g., 1 nM–10 µM) to differentiate agonist vs. antagonist effects.
- Metabolite Screening : LC-HRMS to identify active metabolites that may contribute to discrepancies in potency .
Q. How can researchers investigate the compound’s potential neuropharmacological effects?
- Methodological Answer :
- In Vivo Models : Rodent tail-flick test for analgesia and conditioned place preference (CPP) for abuse potential assessment.
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to evaluate GABAergic modulation.
- Biochemical Assays : Measure cAMP accumulation via ELISA to confirm µ-opioid receptor coupling .
Q. What strategies mitigate risks of isomerization during storage?
- Methodological Answer :
- Stability Studies : Accelerated degradation testing (40°C/75% RH) with LC-MS monitoring to identify isomerization products.
- Formulation : Store in amber vials under nitrogen atmosphere to minimize light/oxygen exposure.
- Additives : Use antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated degradation .
Methodological Challenges & Data Interpretation
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied alkyl chains (e.g., propyl vs. ethyl at position 2) and assess binding affinity via radioligand displacement assays.
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .
- Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic properties (Hammett constants) with activity .
Q. What protocols ensure reproducibility in synthetic yields?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation efficiency in cinnamyl intermediate reduction.
- Reaction Monitoring : Use in situ FTIR to track ketone formation and optimize reaction termination points.
- Scale-Up : Employ flow chemistry to maintain consistent temperature/pressure in large-scale syntheses .
Regulatory & Ethical Compliance
Q. What documentation is required for international collaboration involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
